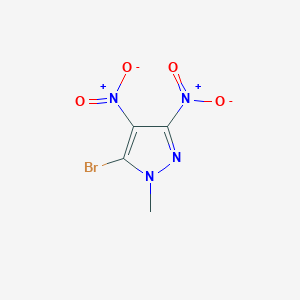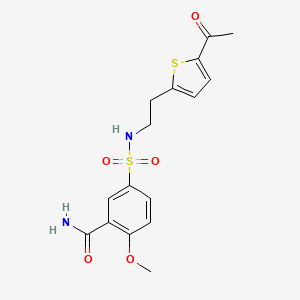![molecular formula C23H21ClN4O2 B2644122 4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899952-93-3](/img/structure/B2644122.png)
4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[3,4-b]pyridines often involves the use of a preformed pyrazole or pyridine . A recent study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .
Molecular Structure Analysis
1H-Pyrazolo[3,4-b]pyridines can present two isomeric structures . They are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring .
Chemical Reactions Analysis
The aminocarbonylation protocol demonstrated a high degree of tolerance for various functional groups, exemplified by sulfone (96% yield), sulfonamide (92%), and alkenyl (98%) derivatives .
Wissenschaftliche Forschungsanwendungen
Environmental Exposure and Toxicology
Studies have investigated the environmental exposure and potential toxicity of compounds structurally similar to the one mentioned. For instance, research on the exposure of South Australian preschool children to organophosphorus (OP) and pyrethroid (PYR) compounds, which are widely used insecticides and are developmental neurotoxicants, has been conducted. The study aimed to understand the extent of exposure in the general population and especially in young children to develop public health policy on the regulation and use of these chemicals. The results demonstrated widespread chronic exposure to OPs and PYRs in children, with OP metabolites detected more commonly than PYR (Babina et al., 2012).
Carcinogenic Compounds in Food
A study on the presence of carcinogenic heterocyclic amines in human urine explored the amounts of four compounds in human urine for estimating human exposures to these carcinogens. The research indicated continual exposure to carcinogenic heterocyclic amines in food, which may not be formed endogenously (Ushiyama et al., 1991).
Urinary Metabolites of Pesticides in Children
Urinary metabolites of OP and PYR pesticides in children from an Italian cohort were measured, revealing distinct OP metabolite distribution with high concentrations of certain pesticides. This study provided insight into the exposure levels of these metabolites in children, contributing to the understanding of potential health risks associated with pesticide exposure (Bravo et al., 2019).
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2/c1-15-20-21(24)19(14-26-22(20)28(27-15)17-6-4-3-5-7-17)23(29)25-13-12-16-8-10-18(30-2)11-9-16/h3-11,14H,12-13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKXFUBXEHUMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCCC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2644041.png)



![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2644050.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2644051.png)


![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2644055.png)
![2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide](/img/no-structure.png)


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2644062.png)